Brevinin-1
Overview
Description
Brevinin-1 is a type of antimicrobial peptide found in the skin secretions of certain amphibians, particularly frogs. These peptides are part of the innate immune system and play a crucial role in protecting the organism from microbial infections. This compound peptides are known for their broad-spectrum antimicrobial activity, which includes antibacterial, antifungal, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Brevinin-1 peptides can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection of the amino acid side chains: using trifluoroacetic acid (TFA).
Cleavage of the peptide from the resin: and purification using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Large-scale production of this compound peptides can be achieved through recombinant DNA technology. This involves inserting the gene encoding the peptide into a suitable expression system, such as Escherichia coli or yeast. The expressed peptide is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Brevinin-1 peptides undergo various chemical reactions, including:
Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to enhance the peptide’s stability or activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification.
Major Products:
Oxidized this compound: Contains methionine sulfoxide.
Reduced this compound: Contains free thiols.
Modified this compound: Contains substituted amino acids.
Scientific Research Applications
Brevinin-1 peptides have a wide range of scientific research applications:
Chemistry: Used as a model system for studying peptide-membrane interactions and peptide folding.
Biology: Investigated for their role in the innate immune system and their antimicrobial properties.
Medicine: Explored as potential therapeutic agents for treating infections, inflammation, and cancer. .
Industry: Potential use in developing new antimicrobial coatings and materials.
Mechanism of Action
Brevinin-1 peptides exert their antimicrobial effects by disrupting the microbial cell membrane. They interact with the lipid bilayer, leading to membrane permeabilization and cell lysis. This process involves the formation of pores or channels in the membrane, which disrupts the cell’s integrity and leads to cell death . Additionally, this compound peptides can modulate the immune response by binding to lipopolysaccharides (LPS) and neutralizing their effects .
Comparison with Similar Compounds
Brevinin-1 peptides belong to a larger family of antimicrobial peptides found in amphibians. Similar compounds include:
Brevinin-2: Known for its strong antibacterial and anticancer activities.
Esculentin-1 and Esculentin-2: Exhibits potent antimicrobial properties.
Japonicin-1 and Japonicin-2: Effective against a wide range of pathogens.
Nigrocin-2: Displays significant antimicrobial activity.
Palustrin-1 and Palustrin-2: Known for their broad-spectrum antimicrobial effects.
This compound is unique due to its specific amino acid sequence and structural properties, which contribute to its high thermal stability and potent antimicrobial activity .
Biological Activity
Overview of Brevinin-1
This compound is part of a larger family of antimicrobial peptides (AMPs) known for their ability to disrupt microbial membranes. It is characterized by its relatively small size (approximately 13-17 amino acids) and cationic nature, which contributes to its interaction with negatively charged microbial membranes.
Antimicrobial Activity
This compound exhibits potent antimicrobial activity against a variety of pathogens, including bacteria and fungi. Studies have shown that it can effectively inhibit both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 5 µg/mL | |
Escherichia coli | 10 µg/mL | |
Candida albicans | 15 µg/mL | |
Pseudomonas aeruginosa | 20 µg/mL |
Cytotoxic Activity
Research has indicated that this compound possesses cytotoxic properties against various cancer cell lines. The mechanism of action is believed to involve the disruption of cellular membranes, leading to cell lysis.
Case Study: Cytotoxicity Against Cancer Cells
A study conducted on human breast cancer cells (MCF-7) demonstrated that this compound induced apoptosis in a dose-dependent manner. The results showed:
- IC50 value: 12 µg/mL
- Induction of caspase-3 activity was observed, indicating apoptosis.
- Morphological changes consistent with apoptosis were noted under microscopy.
This suggests potential therapeutic applications in cancer treatment.
Antiviral Activity
Emerging studies have also explored the antiviral properties of this compound. Preliminary findings indicate that it may inhibit viral replication in certain viruses.
Research Findings on Antiviral Activity
A recent study evaluated the effect of this compound on Herpes Simplex Virus (HSV). The results indicated:
- A significant reduction in viral plaque formation at concentrations above 5 µg/mL.
- Inhibition of viral entry into host cells was suggested as a potential mechanism.
The primary mechanism through which this compound exerts its biological effects is through membrane disruption. The cationic nature allows it to bind to negatively charged bacterial membranes, leading to pore formation and subsequent cell death. Additionally, its ability to penetrate eukaryotic cells contributes to its cytotoxic effects against cancer cells.
Properties
IUPAC Name |
(4R,7S,10S,13S,16S,19S,22R)-22-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-7,10,19-tris(4-aminobutyl)-16-[(2S)-butan-2-yl]-13-[(1R)-1-hydroxyethyl]-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C121H202N28O26S2/c1-22-70(15)96(142-92(151)61-127-99(152)72(17)129-108(161)84(56-64(3)4)138-114(167)93(67(9)10)144-113(166)91-49-38-54-148(91)119(172)87(58-66(7)8)139-103(156)79(126)59-77-40-26-24-27-41-77)116(169)131-73(18)100(153)128-74(19)101(154)132-82(46-32-36-52-124)106(159)143-94(68(11)12)115(168)145-95(69(13)14)120(173)149-55-39-48-90(149)112(165)130-75(20)102(155)136-85(57-65(5)6)109(162)137-86(60-78-42-28-25-29-43-78)110(163)140-88-62-176-177-63-89(121(174)175)141-105(158)80(44-30-34-50-122)133-104(157)81(45-31-35-51-123)135-118(171)98(76(21)150)147-117(170)97(71(16)23-2)146-107(160)83(134-111(88)164)47-33-37-53-125/h24-29,40-43,64-76,79-91,93-98,150H,22-23,30-39,44-63,122-126H2,1-21H3,(H,127,152)(H,128,153)(H,129,161)(H,130,165)(H,131,169)(H,132,154)(H,133,157)(H,134,164)(H,135,171)(H,136,155)(H,137,162)(H,138,167)(H,139,156)(H,140,163)(H,141,158)(H,142,151)(H,143,159)(H,144,166)(H,145,168)(H,146,160)(H,147,170)(H,174,175)/t70-,71-,72-,73-,74-,75-,76+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,93-,94-,95-,96-,97-,98-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGDYQVEJJSZSQ-IMDMOUBVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(CC5=CC=CC=C5)N)C(=O)O)CCCCN)CCCCN)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)N)C(=O)O)CCCCN)CCCCN)[C@@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C121H202N28O26S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2529.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145963-49-1 | |
Record name | brevinin-1 protein, Rana | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145963491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.